Product packaging for 1,3-Pentadiene(Cat. No.:CAS No. 504-60-9)

1,3-Pentadiene

Cat. No.: B1205296
CAS No.: 504-60-9
M. Wt: 68.12 g/mol
InChI Key: PMJHHCWVYXUKFD-SNAWJCMRSA-N
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Description

Historical Context and Evolution of Diene Studies

The field of diene chemistry, particularly concerning reactions that form cyclic structures, gained significant momentum with the discovery of the Diels-Alder reaction. This pivotal transformation, involving a conjugated diene and a dienophile, was first described by German chemists Otto Diels and Kurt Alder in 1928 wikipedia.orgebsco.comsigmaaldrich.comyoutube.combritannica.comsci-hub.seorgoreview.comnobelprize.orgsigmaaldrich.comresearchgate.net. Their groundbreaking work, which allowed for the efficient synthesis of six-membered rings with precise control over stereochemistry and regiochemistry, earned them the Nobel Prize in Chemistry in 1950 wikipedia.orgebsco.comyoutube.combritannica.comsci-hub.senobelprize.orgsigmaaldrich.comresearchgate.net. The reaction's utility in constructing complex molecular architectures from simpler precursors quickly established it as an indispensable tool in organic synthesis, particularly for natural product synthesis and the development of new materials wikipedia.orgnumberanalytics.com.

Earlier contributions, such as Hermann Staudinger's work on ketenes in 1912, also touched upon [4+2] cycloaddition processes, foreshadowing the Diels-Alder reaction wikipedia.org. The fundamental understanding of diene reactivity evolved through decades of research, with key insights into the requirement for the s-cis conformation of the diene for successful reaction wikipedia.orgebsco.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.comvaia.com. The influence of electronic effects, where electron-rich dienes and electron-poor dienophiles accelerate the reaction, also became a critical aspect of its study ebsco.comorgoreview.comsigmaaldrich.combrainly.comvaia.com. The development of asymmetric catalysis and the exploration of reactions in aqueous media represent more recent advancements that continue to expand the scope and sustainability of Diels-Alder chemistry numberanalytics.com.

Academic Significance of Conjugated Diene Systems

Conjugated dienes, characterized by two double bonds separated by a single bond, possess a unique electronic structure due to the delocalization of π electrons across the system firsthope.co.intheorango.comsioc-journal.cnslideshare.netjove.com. This delocalization imparts enhanced stability compared to their non-conjugated counterparts and dictates their distinct chemical reactivity firsthope.co.intheorango.comslideshare.netjove.com. Their academic significance lies in several key areas:

Organic Synthesis: Conjugated dienes serve as versatile building blocks and intermediates in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and dyes, often utilizing the Diels-Alder reaction as a key step firsthope.co.in.

Materials Science: They are fundamental to the production of polymers and materials, notably in the synthesis of synthetic rubbers like styrene-butadiene rubber (SBR), polybutadiene (B167195), and polyisoprene, as well as plastics such as acrylonitrile-butadiene-styrene (ABS) firsthope.co.ingithub.com. Their role extends to resins, adhesives, and coatings, contributing to advancements in automotive, aerospace, and construction industries firsthope.co.in.

Natural Products and Biological Activity: The conjugated polyene motif is prevalent in many biologically active natural products, where the precise configuration of double bonds is crucial for molecular shape and interaction with biological targets nih.gov.

Theoretical Chemistry: The electronic properties and reaction mechanisms of conjugated dienes are subjects of extensive theoretical investigation, contributing to a deeper understanding of chemical bonding and reactivity theorango.com.

The ability of conjugated dienes to undergo specific addition reactions, such as 1,2- and 1,4-additions, and their participation in cycloaddition reactions like the Diels-Alder, underscore their importance in chemical research and application firsthope.co.in.

Overview of Research Paradigms for 1,3-Pentadiene (B166810)

This compound (C₅H₈) is a five-carbon conjugated diene that exists as cis and trans isomers github.comgoogle.comnist.govmdpi.comnist.gov. Its chemical structure features alternating double and single bonds, allowing for electron delocalization and characteristic reactivity vaia.comgithub.comgoogle.com. Research into this compound has focused on several key areas:

Synthesis and Production: Traditionally derived from petrochemical sources, such as the steam cracking of naphtha, there is growing research interest in sustainable, biomass-based production routes, including those utilizing furfural (B47365) or xylitol (B92547) google.commdpi.com.

Reactivity in Diels-Alder Reactions: this compound readily participates in Diels-Alder cycloadditions, forming six-membered rings. Studies have highlighted its higher reactivity compared to compounds like 2,4-pentadienal (B1594819) due to its greater electron density and less steric hindrance brainly.comvaia.com. Furthermore, research has elucidated the differential reactivity between its cis and trans isomers, with the trans isomer generally exhibiting higher reactivity due to its more facile adoption of the required s-cis conformation vaia.com.

Spectroscopic Characterization: Analytical techniques such as UV spectroscopy are employed to distinguish this compound from its non-conjugated isomer, 1,4-pentadiene (B1346968), based on differences in their absorption spectra arising from conjugation brainly.com. Infrared (IR), Mass Spectrometry (MS), and Gas Chromatography (GC) are standard methods for its identification and characterization nist.govsigmaaldrich.comnist.gov.

Polymerization: this compound serves as a monomer in polymerization processes, particularly cationic polymerization, which is used in the production of C₅ petroleum resins utilized in adhesives mdpi.com.

Industrial Applications: Beyond its role in polymer synthesis, this compound is a crucial intermediate in the production of adhesives, paints, and rubber tackifiers, contributing to various manufacturing sectors github.comgoogle.com. Its presence as a metabolic byproduct in spoiled food, produced by microorganisms from sorbate, is also a subject of analytical research researchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2(CH)3CH3<br>C5H8 B1205296 1,3-Pentadiene CAS No. 504-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E)-penta-1,3-diene
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InChI

InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4+
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InChI Key

PMJHHCWVYXUKFD-SNAWJCMRSA-N
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Canonical SMILES

CC=CC=C
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Isomeric SMILES

C/C=C/C=C
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Molecular Formula

C5H8, CH2(CH)3CH3
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Related CAS

25549-62-6
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DSSTOX Substance ID

DTXSID50858710
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Molecular Weight

68.12 g/mol
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Physical Description

1,3-pentadiene appears as a clear colorless liquid with an acrid odor. A dangerous fire risk. Vapors are irritating to the eyes and respiratory system. Subject to polymerization if heated or contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Used to make intermediates and polymers., Liquid, Colorless liquid; [Hawley], Colorless liquid; [HSDB] Unpleasant odor; [CHEMINFO], COLOURLESS LIQUID.
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Boiling Point

109 °F at 760 mmHg (NFPA, 2010), 42 °C
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Flash Point

-20 °F (USCG, 1999), -29 °C (CLOSED CUP), -28 °C c.c.
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Solubility

SOL IN ALL PROP IN ALC, ETHER, ACETONE, BENZENE, HEPTANE, & CARBON TETRACHLORIDE, MISCIBLE WITH ALCOHOL, ETHER, ACETONE, BENZENE, Water solubility of >341 mg/l at room temperature., Solubility in water, g/100ml: 0.069 (very poor)
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Density

0.6834 at 68 °F (average value for cis and trans isomers) (USCG, 1999) - Less dense than water; will float, 0.6760 @ 20 °C/4 °C, 0.6710 g/ml @ 25 °C, 0.7 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7
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Vapor Density

2.35 (AIR= 1), Relative vapor density (air = 1): 2.35
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Vapor Pressure

405.0 [mmHg], 411.0 [mmHg], 405 mm Hg @ 25 °C, 411 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 53.3
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Impurities

Cyclopentene
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Color/Form

Colorless liquid

CAS No.

504-60-9, 2004-70-8, 41050-31-1, 68308-15-6
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Melting Point

-222 °F (USCG, 1999), -87.5 °C, -87 °C
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Synthetic Methodologies for 1,3 Pentadiene and Its Derivatives

Laboratory-Scale Synthesis Techniques

Modern organic chemistry provides a diverse toolkit for the construction of 1,3-dienes with a high degree of control over their stereochemistry.

The stereochemistry of 1,3-dienes is crucial as it dictates their physical and biological properties, as well as their reactivity in subsequent chemical transformations. mdpi.com Transition-metal-catalyzed cross-coupling reactions are a primary method for the stereoselective synthesis of 1,3-dienes. mdpi.com These reactions typically involve the coupling of pre-functionalized alkenyl partners with a defined stereochemistry. mdpi.com Another powerful strategy is the reductive coupling of two alkynes, which offers high atom and step economy. nih.govrsc.org For instance, nickel-catalyzed reductive coupling of unsymmetrical internal alkynes has been shown to produce highly substituted 1,3-dienes with excellent regio- and enantioselectivity. nih.govrsc.org

Classic olefination reactions are widely employed for the synthesis of 1,3-dienes from aldehydes. The Wittig reaction and its modifications, such as the Horner–Wadsworth–Emmons (HWE) reaction, are cornerstone methods for this transformation. mdpi.com

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. While versatile, controlling the stereoselectivity of the newly formed double bond can be challenging.

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers significant advantages, particularly in achieving high E-selectivity in the resulting alkene. wikipedia.orgorganic-chemistry.org This reaction utilizes phosphonate-stabilized carbanions, which are more nucleophilic and less basic than the phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org The HWE reaction typically begins with the deprotonation of a phosphonate (B1237965) to generate a phosphonate carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to an aldehyde, leading to an intermediate which eliminates a dialkylphosphate salt to form the alkene. wikipedia.org The water-soluble nature of the phosphate (B84403) byproduct simplifies purification. organic-chemistry.org

The stereochemical outcome of the HWE reaction can be influenced by several factors, including the nature of the phosphonate, the base, the solvent, and the reaction temperature. researchgate.net For example, the use of certain bases and solvents can favor the formation of either the (E)- or (Z)-isomer. The Still-Gennari modification, for instance, employs phosphonates with electron-withdrawing groups and specific reaction conditions to favor the formation of (Z)-olefins. nrochemistry.com

ReactionReagentsTypical SelectivityKey Features
Wittig Reaction Phosphorus ylide, Aldehyde/KetoneVaries, can be tunedBroad applicability
Horner-Wadsworth-Emmons (HWE) Phosphonate carbanion, Aldehyde/KetonePredominantly (E)-alkenes wikipedia.orgMore nucleophilic carbanion, easier byproduct removal wikipedia.orgorganic-chemistry.org
Still-Gennari Modification (HWE) Phosphonate with EWG, Aldehyde, specific bases (e.g., KHMDS) and solvent (e.g., THF with 18-crown-6)Predominantly (Z)-alkenes nrochemistry.comUtilizes electron-withdrawing groups on the phosphonate nrochemistry.com

Olefin metathesis has emerged as a powerful and versatile tool for the synthesis of 1,3-dienes. mdpi.com This catalytic reaction allows for the redistribution of carbon-carbon double bonds, enabling the construction of complex diene structures.

Rearrangement reactions of enynes (molecules containing both a double and a triple bond), alkynes, and allenes also provide effective pathways to 1,3-dienes. mdpi.com These reactions are often catalyzed by transition metals and can proceed with high stereoselectivity. For example, a palladium-catalyzed three-component reaction involving allenes, aryl iodides, and diazo compounds has been developed for the stereoselective synthesis of 1,3-dienes. mdpi.com

Sustainable and Renewable Feedstock Pathways for 1,3-Pentadiene (B166810) Production

The increasing demand for sustainable chemical production has spurred research into the use of renewable biomass as a feedstock for valuable chemicals like this compound.

Biomass, with its rich composition of carbohydrates, lignin, and oils, offers a promising alternative to petroleum-based feedstocks. The catalytic conversion of biomass-derived molecules into this compound is a key area of research.

Xylitol (B92547), a five-carbon sugar alcohol readily obtained from the hydrogenation of xylose found in hemicellulose, is a key platform molecule for the production of this compound. The conversion of xylitol to this compound involves the removal of oxygen atoms, a process that can be achieved through deoxydehydration (DODH) and deoxygenation reactions.

Catalytic deoxydehydration of xylitol over various catalysts, such as supported metal oxides, has been investigated. This process typically involves a cascade of reactions including dehydration and subsequent deoxygenation steps to yield this compound. The choice of catalyst and reaction conditions plays a critical role in controlling the selectivity towards the desired product and minimizing the formation of byproducts.

Catalytic Conversion of Biomass-Derived Precursors

Levulinic Acid and Methyltetrahydrofuran Conversion

The conversion of biomass-derived platform chemicals, such as levulinic acid and its derivative 2-methyltetrahydrofuran (B130290) (2-MTHF), into this compound represents a significant area of research in sustainable chemistry. mdpi.comacs.orguni-rostock.de One innovative approach involves the conversion of levulinic acid to 1,4-pentanediol (B150768) (1,4-PDO), which is then dehydrated to produce this compound. acs.orgsci-hub.se A multifunctional Ce/ZrSi catalyst has shown remarkable efficacy in this dehydration step, achieving a 77.5% yield of pentadiene. acs.orgsci-hub.se This catalyst exhibits a synergistic effect between the cerium and the zirconium silicate, which not only facilitates the direct dehydration but also promotes the conversion of the undesirable byproduct, 2-methyltetrahydrofuran, into the desired pentadiene. acs.orgsci-hub.se

Another pathway involves the direct conversion of 2-MTHF, which can be obtained from levulinic acid, to this compound. mdpi.com In a continuous system, this reaction is conducted at 350°C. mdpi.com However, a significant challenge with this method is catalyst deactivation due to the formation of carbon deposits, leading to a decrease in 2-MTHF conversion and this compound yield over time. mdpi.com For instance, over a 58-hour period, the conversion of 2-MTHF was observed to decrease from 100% to 77%, with the this compound yield dropping from 67.8% to 51.8%. mdpi.com

Table 1: Catalyst Performance in this compound Synthesis from Levulinic Acid Derivatives

PrecursorCatalystTemperature (°C)Yield of this compoundReference
1,4-PentanediolCe/ZrSiNot Specified77.5% acs.orgsci-hub.se
2-MethyltetrahydrofuranNot Specified35051.8% (after 58h) mdpi.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for synthesizing this compound from renewable resources. mdpi.compaperpublications.org One notable two-step approach utilizes xylitol, a biomass-derived sugar alcohol. mdpi.comgoogle.com

The process involves:

Deoxydehydration (DODH): Xylitol is first converted to 2,4-pentadien-1-ol, 1-formate through a reaction with formic acid at 235°C. This step achieves an optimized yield of 62.9%. mdpi.com

Deoxygenation: The resulting formate (B1220265) is then deoxygenated over a Pd/C catalyst at 100°C to produce this compound, with a total yield of 51.8% for the two-step process. mdpi.com

This method is considered a green approach because it starts from a renewable feedstock and avoids harsh reagents. google.com Another sustainable strategy involves the dehydration of 1,4-pentanediol, derived from levulinic acid, over a multifunctional Ce/ZrSi catalyst, which boasts a high yield of 77.5%. acs.orgsci-hub.se This catalytic system is particularly noteworthy for its ability to steer the reaction away from the formation of byproducts like 2-methyltetrahydrofuran. acs.orgsci-hub.se

Challenges in green synthesis include developing catalysts that are not only efficient and selective but also robust and easily separable from the reaction mixture to minimize waste and environmental impact. mdpi.com

Industrial-Scale Research and Process Optimization Challenges

The transition from laboratory-scale synthesis to industrial-scale production of this compound presents several significant challenges. scitechnol.comnumberanalytics.comnih.gov A primary hurdle is the deactivation of catalysts, often due to the formation of carbon deposits (coke) in the presence of dienes, which leads to a decrease in conversion efficiency and product yield over time. mdpi.com This necessitates catalyst regeneration or replacement, adding to the operational complexity and cost.

Furthermore, the separation and purification of this compound from the reaction mixture can be difficult and energy-intensive, especially when dealing with byproducts with similar boiling points. mdpi.com For bio-based routes, ensuring the consistency and purity of the feedstock is crucial for maintaining stable and efficient production. scitechnol.com

Synthesis of Substituted this compound Derivatives for Specific Research Purposes

The synthesis of substituted this compound derivatives is crucial for creating molecules with tailored properties for various research applications, including the development of new polymers and materials. beilstein-journals.orgnih.govmdpi.com

One method for creating substituted dienes is through the palladium-catalyzed three-component coupling reaction of benzyl (B1604629) chlorides, alkynes, and monosubstituted alkenes, which allows for the formation of 4-benzyl-substituted 1,3-butadiene (B125203) derivatives. researchgate.net Another approach involves the synthesis of 2-methyl-1,3-pentadiene (B74102) from 4-methyl-4-methoxy-2-pentanol in a single reaction step that yields a pure product. researchgate.net

For creating highly functionalized cyclic systems, pentamethylcyclo-1,3-pentadiene can serve as a starting material for synthesizing diastereomeric derivatives with various functional groups through reactions with bromination reagents. beilstein-journals.org Additionally, research has focused on the synthesis of 1,4-pentadiene-3-one derivatives containing quinazolinone, which have shown potential as antifungal agents. mdpi.com These syntheses often involve multi-step reactions, starting from materials like hydroxybenzaldehyde and acetone (B3395972). mdpi.com

These examples highlight the diverse synthetic strategies employed to create a wide array of substituted this compound derivatives, enabling the exploration of their unique chemical and physical properties for advanced applications.

Chemical Reactivity and Mechanistic Investigations of 1,3 Pentadiene

Pericyclic Reactions of 1,3-Pentadiene (B166810)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. This compound is a key participant in two major classes of pericyclic reactions: Diels-Alder cycloadditions and sigmatropic rearrangements.

Diels-Alder Cycloadditions: Regio- and Stereoselectivity Studies

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. This compound, as a substituted conjugated diene, participates in these reactions, with its reactivity and selectivity governed by several factors.

The ability of a diene to undergo a Diels-Alder reaction is critically dependent on its conformation, specifically its capacity to adopt the s-cis conformation, which is necessary for the cyclic transition state vaia.com. This compound exists as cis (Z) and trans (E) isomers. The cis-1,3-pentadiene (B74190) is sterically hindered, making it more difficult to achieve the required s-cis conformation compared to the trans-1,3-pentadiene vaia.com. This steric hindrance in the cis isomer leads to significantly reduced reactivity in Diels-Alder reactions vaia.com.

Table 1: Conformation and Reactivity of this compound Isomers in Diels-Alder Reactions

IsomerPrimary Conformation for Diels-AlderSteric Hindrance to s-cisRelative Reactivity
cis-1,3-Pentadienes-cisHighLower
trans-1,3-Pentadienes-cisLowHigher

Electronic effects also play a crucial role. Generally, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the Diels-Alder reaction libretexts.orgmasterorganicchemistry.com. While specific studies on this compound's electronic effects with various dienophiles are detailed in broader contexts uchile.clscielo.brresearchgate.net, the principle holds that the electron density distribution within the diene influences its interaction with the dienophile's frontier orbitals. For instance, polar Diels-Alder reactions are significantly influenced by the electronic character of both the diene and dienophile uchile.cl.

Solvent choice can profoundly impact the rate and selectivity of Diels-Alder reactions. Polar solvents, particularly water, often lead to a significant rate acceleration compared to non-polar organic solvents rug.nlwikipedia.orgpsu.edu. This acceleration is attributed to factors such as hydrophobic effects, which stabilize the more compact transition state, and hydrogen-bonding interactions that can further stabilize the transition state rug.nlwikipedia.orgpsu.edu. For example, reactions in water can be thousands of times faster than in non-polar solvents, with enhanced endo selectivity also observed rug.nl. Polar solvents like acetone (B3395972) can also enhance selectivity by increasing reaction barriers compared to non-polar solvents like toluene (B28343), thereby favoring specific product formation mdpi.com.

Sigmatropic Rearrangements: Hydrogen Shifts and Electronic Mechanisms

Sigmatropic rearrangements involve the migration of a sigma bond across a pi system. This compound is known to undergo osti.govresearchgate.net sigmatropic hydrogen shifts, a process well-studied through kinetic and theoretical methods.

Kinetic isotope effects (KIEs) are powerful tools for elucidating reaction mechanisms, particularly for hydrogen transfer processes. Studies on the osti.govresearchgate.net hydrogen shift in cis-1,3-pentadiene have utilized computational methods, including direct dynamics and transition-state theory, to calculate primary kinetic isotope effects (kH/kD) osti.govosti.gov. These calculations often involve various semi-empirical and ab initio methods.

Table 2: Calculated Kinetic Isotope Effects (KIEs) for the osti.govresearchgate.net Hydrogen Shift in cis-1,3-Pentadiene

Computational MethodCalculated KIE (kH/kD)Reference
AM1~10-12 osti.gov
PM3~9-11 osti.gov
MINDO/3~9-11 osti.gov
MC_MO-HF8.28 researchmap.jp

These computational results highlight the importance of accurately modeling the quantum mechanical behavior of the migrating hydrogen nucleus, including tunneling effects, for predicting KIEs that align with experimental observations osti.govresearchmap.jpmdpi.com. The MC_MO-HF method, which explicitly includes the quantum effect of the migrating nucleus, provided a calculated KIE closer to experimental values than conventional methods researchmap.jp.

Theoretical investigations, particularly employing modern valence bond theory (e.g., spin-coupled methods), have provided detailed insights into the electronic mechanisms of sigmatropic hydrogen shifts in this compound researchgate.netrsc.orgliverpool.ac.uk. The osti.govresearchgate.net hydrogen shift in (Z)-1,3-pentadiene is described as an unusual heterolytic mechanism. This process involves the coordinated movement of three well-defined orbital pairs: one forming the new sigma bond to the migrating hydrogen, another shifting the pi bond between carbons 3 and 4, and a third involving the pi bond between carbons 1 and 2 researchgate.netrsc.org. The transition state for this rearrangement exhibits characteristics that can be considered aromatic researchgate.netrsc.org.

Thermal osti.govresearchgate.net sigmatropic hydrogen shifts are generally symmetry-allowed and proceed via a suprafacial pathway, meaning the migrating atom remains on the same face of the pi system throughout the reaction libretexts.orglibretexts.orglibretexts.org. In contrast, thermal vaia.comosti.gov hydrogen shifts are not observed, as they would require a strained antarafacial pathway libretexts.orglibretexts.orglibretexts.org.

List of Compounds Mentioned:

this compound

cis-1,3-Pentadiene

trans-1,3-Pentadiene

1,3-Butadiene (B125203)

Methyl Acrylate (B77674)

Cyclopentadiene

Maleic Anhydride (B1165640)

Dimethyl Acetylenedicarboxylate (B1228247)

2-Methyl-1,3-butadiene

Polymerization Mechanisms and Kinetics of this compound

The polymerization of this compound has been extensively studied using various catalytic systems, including anionic, cationic, and coordination polymerization methods. These studies aim to understand the fundamental mechanisms, control polymer microstructure, and tailor material properties.

Homopolymerization Studies

Homopolymerization involves the polymerization of this compound monomers with themselves to form poly(this compound). The stereochemistry and microstructure of the resulting polymer are highly dependent on the polymerization conditions and the catalyst employed.

The microstructure of poly(this compound) can comprise several types of repeating units: 1,4-trans, 1,4-cis, 1,2-trans, and 1,2-cis additions researchgate.netresearchgate.netresearchgate.net. The stereoselectivity, or the preference for forming specific stereoisomers, is a critical aspect of controlling the polymer's properties. For instance, the polymerization of (E)-1,3-pentadiene can yield cis-1,4-isotactic polymers, while the (Z)-isomer, under certain catalytic conditions, may lead to cis-1,4-atactic structures capes.gov.bracs.org. Anionic polymerization, particularly using organolithium initiators in nonpolar solvents, has demonstrated the ability to produce well-defined poly(this compound) with narrow molecular weight distributions and a predominant trans-1,4 structure researchgate.netresearchgate.net. Cationic polymerization, while active, can be prone to side reactions such as cross-linking and cyclization, which affect the polymer's molecular weight and unsaturation content acs.org.

The choice of catalytic system profoundly influences the microstructure and stereoselectivity of poly(this compound).

Ziegler-Natta and Lanthanide Catalysts: Neodymium-based Ziegler-Natta catalysts are known for their effectiveness in stereospecific polymerization of dienes, including this compound. They can produce polymers with controlled microstructures, such as cis-1,4-isotactic poly(this compound) from the (E)-isomer researchgate.netrsc.org. Titanium-based catalysts, such as CpTiCl3 activated by methylaluminoxane (B55162) (MAO), have also been investigated, influencing the microstructure of poly(this compound) and its copolymers nih.govresearchgate.net. Chromium(II) catalysts have shown selectivity, yielding cis-1,4-isotactic poly[(E)-pentadiene] and cis-1,4-atactic poly[(Z)-pentadiene] capes.gov.bracs.org.

Anionic Polymerization: Organolithium initiators, such as n-butyllithium (n-BuLi), are instrumental in achieving living anionic polymerization of this compound. This method allows for precise control over molecular weight and narrow molecular weight distributions (Đ typically ≤ 1.19) researchgate.netresearchgate.netrsc.org. The microstructure, including the ratio of 1,4-addition to 1,2-addition units, can be modulated by solvent polarity and the addition of polar additives like tetrahydrofuran (B95107) (THF) or tetramethylethylenediamine (TMEDA) researchgate.netresearchgate.net.

Cationic Polymerization: Catalytic systems involving Lewis acids like TiCl4 or AlCl3 can initiate cationic polymerization. For example, TiCl4-trifluoroacetic acid systems exhibit high activity but may result in polymers with lower molecular weights and a higher degree of side reactions researchgate.net. AlCl3-initiated polymerization requires careful control to mitigate side reactions such as cross-linking and double bond isomerization acs.org.

Copolymerization and Terpolymerization Research

This compound can be copolymerized or terpolymerized with various other monomers, such as styrene (B11656), maleic anhydride, and 1,1-diphenylethylene (B42955) (DPE), to create materials with tailored properties.

The relative reactivity of this compound compared to a comonomer is quantified by reactivity ratios (r1, r2), which dictate the sequence distribution in the resulting copolymer. These ratios are influenced by the specific catalytic system and polymerization conditions.

Styrene Copolymerization: In the living carbanionic copolymerization of styrene with this compound, low reactivity ratios (e.g., rstyrene = 0.037, rthis compound = 0.056) indicate a strong tendency towards the formation of alternating copolymers researchgate.net. In contrast, certain titanium-based catalysts can yield random or blocky copolymers, with reactivity ratios for styrene and this compound varying significantly depending on the catalyst structure (e.g., rstyrene ≈ 18, rthis compound ≈ 0.3) rsc.org.

Radical Copolymerization: this compound isomers can undergo sequence-controlled radical copolymerization with monomers like maleic anhydride and N-phenylalkyl maleimide (B117702), leading to AB-alternating or AAB-periodic copolymer structures researchgate.netacs.org.

Table 1: Reactivity Ratios (r) for Copolymerization with this compound

Monomer 1Monomer 2Catalyst Systemr1 (Monomer 1)r2 (Monomer 2)Sequence TendencyReference
StyreneThis compoundLiving Carbanionic (e.g., n-BuLi)0.0370.056Alternating researchgate.net
StyreneThis compoundTitanium [OSSO]-type + MAO~18~0.3Random rsc.org
4-Methyl-1,3-pentadieneStyreneTitanium [OSSO]-type + MAO0.350.41Alternating researchgate.net

Living anionic polymerization (LAP) is a highly versatile technique for synthesizing well-defined polymers and copolymers of this compound researchgate.netresearchgate.netrsc.orgmdpi.comacs.org. This method, typically employing organolithium initiators in nonpolar solvents like cyclohexane (B81311) or toluene, allows for precise control over molecular weight and molecular weight distribution (Đ values often below 1.15) researchgate.netresearchgate.netrsc.org. The living nature of the polymerization enables the synthesis of block copolymers through sequential monomer addition. Furthermore, the ability to control the copolymer sequence distribution, influenced by solvent polarity and additives, opens avenues for creating materials with precisely engineered properties researchgate.netmdpi.com. Terpolymerization of this compound with monomers like styrene and 1,1-diphenylethylene can yield polymers with distinct alternating sequences mdpi.com.

List of Compounds Mentioned:

this compound

(E)-1,3-Pentadiene

(Z)-1,3-Pentadiene

Poly(this compound)

Styrene

Maleic Anhydride

N-phenylalkyl maleimide

1,1-diphenylethylene (DPE)

Isoprene (B109036)

Butadiene

1,3-Hexadiene (B165228)

3-Methyl-1,3-pentadiene (B1617704)

4-Methyl-1,3-pentadiene

1,3-Heptadiene

1,3-Octadiene (B86258)

5-Methyl-1,3-hexadiene

Cationic Polymerization: Kinetics and Side Reactions

The cationic polymerization of this compound is a complex process characterized by both propagation and various side reactions. Studies employing initiators like aluminum chloride (AlCl₃) in nonpolar media at room temperature have revealed that, in addition to chain growth, the system undergoes cross-linking, cyclization, and double bond isomerization colab.wsacs.orgacs.org. The relative importance of these side reactions can be influenced by reaction conditions. For instance, cross-linking can be minimized by using low monomer concentrations, while cyclization can be reduced at high monomer concentrations or by catalyst sublimation colab.wsacs.org. The presence of transfer agents, such as methyl-2-butene-2, has been shown to eliminate double bond isomerization colab.wsacs.org.

Titanium tetrachloride-carboxylic acid catalytic systems have also been investigated for this compound polymerization, with the TiCl₄-trifluoroacetic acid system showing the highest activity researchgate.net. Polymers produced using these systems often have relatively low number-average molecular weights (Mₙ) that change little with monomer conversion, while their weight-average molecular weights (M<0xE1><0xB5><0xA1>) increase substantially researchgate.net. Research has also indicated that the reduced unsaturation in poly-1,3-pentadiene synthesized via cationic polymerization is attributed to chain transfer to the polymer rather than cyclization researchgate.net.

The mechanism can be further complicated by the stereochemistry of the monomer and the presence of head-to-head and tail-to-tail linkages in the polymer structure acs.org. Electron donors (EDs) can influence the polymerization, with some EDs increasing polymer isomerization while others increase polymer cyclization researchgate.net. The complexation between Lewis acids and EDs containing carbonyl groups can lead to a decrease in polymerization yield researchgate.net. Furthermore, the use of modified catalytic systems, such as those based on vanadium oxytrichloride, can control the molecular characteristics of the resulting poly-1,3-pentadiene researchgate.netresearchgate.net.

Other Organic Transformations Involving this compound

Hydrogenation Mechanisms and Catalyst Selectivity

The hydrogenation of this compound is a key reaction for producing pentenes and pentane. Research has focused on understanding the mechanisms and achieving selective hydrogenation using various catalysts.

Palladium-based catalysts, particularly those supported on alumina (B75360) (Pd/Al₂O₃), have been extensively studied for the selective hydrogenation of this compound rsc.orgresearchgate.netrsc.orgresearchgate.net. Infrared spectroscopy studies on Pd/Al₂O₃ catalysts have revealed that the hydrogenation occurs as a consecutive process, with the terminal double bond being hydrogenated preferentially over the internal double bond rsc.orgrsc.org. This selectivity is attributed to the catalyst presenting distinct reaction sites: Site α for terminal double bond hydrogenation and Site β for internal double bond hydrogenation rsc.orgrsc.org. Trans-pent-2-ene is identified as the primary reaction intermediate rsc.orgrsc.org.

The presulfiding of palladium catalysts significantly enhances their selectivity towards olefins across a range of H₂/diene molar ratios researchgate.netresearchgate.net. Modification of palladium catalysts with elements like chromium, silver, or lithium has also been shown to increase olefin selectivity researchgate.netresearchgate.net. Nickel-based catalysts, especially when modified with copper and presulfided, also exhibit good activity and selectivity for the hydrogenation of this compound to pentenes researchgate.net. Transition metal catalysts intercalated in graphite, such as nickel, palladium, and platinum, can also achieve selective reduction of conjugated dienes to alkenes without significant over-hydrogenation to alkanes google.com.

Isomerization can occur during the hydrogenation of this compound. For instance, cis-1,3-pentadiene may isomerize to trans-1,3-pentadiene at Site α of a Pd/Al₂O₃ catalyst, contributing to the absence of cis-pent-2-ene in the reaction mixture rsc.orgrsc.org. Thiolate-capped palladium nanoparticle catalysts can also mediate isomerization, often proceeding through a mono-σ bonded Pd-alkyl intermediate followed by β-hydride elimination nih.govrsc.org. The specific influence of thiolate ligands on the nanoparticle surface can control whether hydrogenation or isomerization is favored nih.govrsc.org. Cobalt-mediated processes have also been observed to promote isomerization of E/Z-mixtures of 1,3-dienes, predominantly to the Z-isomer, under specific conditions acs.org.

Functionalization and Derivatization Reactions

This compound readily participates in various functionalization and derivatization reactions characteristic of conjugated dienes. A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition. This compound's reactivity in these reactions is attributed to its conjugated π system, which provides electron density that facilitates interaction with dienophiles brainly.comvaia.com. Compared to 2,4-pentadienal (B1594819), this compound is more reactive due to its higher electron density, as the aldehyde group in 2,4-pentadienal acts as an electron-withdrawing group, reducing the diene's nucleophilicity brainly.comvaia.com. Its conformational flexibility also allows for easy adoption of the s-cis conformation required for the Diels-Alder reaction with minimal steric hindrance vaia.com.

Other functionalization reactions include the formation of sulfolenes upon treatment with sulfur dioxide wikipedia.org.

Thermal Decomposition Pathways and Energetics

The thermal decomposition of this compound involves complex pathways that are influenced by temperature and residence time researchgate.netnist.govresearchgate.net. Under very low-pressure pyrolysis (VLPP) conditions, cis- and trans-1,3-pentadiene decompose via 1,4-hydrogen elimination, analogous to cis-but-2-ene researchgate.net. Mechanistic studies suggest that the decomposition can involve allylic C-C bond dissociation and retro-ene reactions, leading to smaller alkenes researchgate.net. The formation of cyclic products such as 1,3-cyclopentadiene, fulvene, benzene, and toluene is also observed, arising from the reactions of intermediate species researchgate.net.

In high-temperature environments, such as shock tube studies, decomposition is observed above approximately 1350 K, with molecules exhibiting similar activation energies researchgate.net. Pyrolysis-GC/MS analysis of related compounds has identified this compound as a product of thermal decomposition, alongside other C₅ hydrocarbons researchgate.net. The specific pathways and energetics are subjects of ongoing theoretical and experimental investigation researchgate.netnist.gov.

Compound Name Table:

Common NameIUPAC NameChemical Formula
This compoundPenta-1,3-dieneC₅H₈
PiperylenePenta-1,3-dieneC₅H₈

Stereochemical Investigations in 1,3 Pentadiene Chemistry

Conformation and Isomerism of 1,3-Pentadiene (B166810) and its Transition States

This compound, also known as piperylene, is a conjugated diene with the molecular formula C5H8. nist.gov Its structure allows for both geometric isomerism and conformational isomerism, which significantly influence its reactivity and physical properties.

The two geometric isomers of this compound are the (E)- or trans-isomer and the (Z)- or cis-isomer, which differ in the arrangement of substituents around the C3=C4 double bond. nist.govnist.gov

In addition to geometric isomerism, rotation around the central C2-C3 single bond gives rise to two primary planar conformations: the s-trans and the s-cis conformers. masterorganicchemistry.com The "s" prefix refers to the conformation around the sigma (σ) bond connecting the two double bonds.

s-trans conformation : The double bonds are oriented on opposite sides of the central single bond. This conformation is generally more stable due to reduced steric hindrance. masterorganicchemistry.com For 1,3-butadiene (B125203), the s-trans conformation is about 2.3 kcal/mol more stable than the s-cis. masterorganicchemistry.com

s-cis conformation : The double bonds are on the same side of the central single bond. While higher in energy, this conformation is crucial for certain reactions, most notably the Diels-Alder cycloaddition, where the diene must adopt this geometry to react. masterorganicchemistry.com

The conversion between s-trans and s-cis conformers occurs through rotation around the C2-C3 single bond. This process involves overcoming an energy barrier, the peak of which represents the transition state. In this non-planar transition state, the π-orbital overlap between the two double bonds is minimized. For the parent compound, 1,3-butadiene, the energy barrier to this rotation is relatively low, allowing for rapid interconversion at room temperature. Some dienes can be locked into a specific conformation, such as 1,3-cyclohexadiene (B119728), which is permanently held in an s-cis arrangement. masterorganicchemistry.com

Properties of this compound Isomers
Property(E)-1,3-Pentadiene(Z)-1,3-Pentadiene
Common Nametrans-Piperylenecis-Piperylene
CAS Number2004-70-81574-41-0
Molecular FormulaC5H8C5H8
Molecular Weight68.117 g/mol68.117 g/mol
Synonymstrans-1-Methylbutadiene, (E)-Penta-1,3-dienecis-1-Methylbutadiene, (Z)-Penta-1,3-diene

Stereoselective Synthesis and Reactions of this compound Derivatives

The synthesis of 1,3-dienes with specific stereochemistry is a critical challenge in organic chemistry, as the isomeric purity of the diene directly impacts the stereochemical outcome of subsequent reactions. mdpi.com A variety of methods have been developed to achieve high stereoselectivity in the formation of this compound derivatives.

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. mdpi.com For instance, the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides in the presence of a palladium catalyst, can be used to form C-C bonds with retention of the double bond geometry of the starting materials. mdpi.com Similarly, the Heck reaction can stereoselectively form 1,3-dienes. mdpi.com

Classic olefination reactions have also been adapted for the stereoselective synthesis of dienes. The Julia-Kocienski reaction generally produces dienes with a predominant (E)-configuration at the newly formed double bond. mdpi.com Conversely, the Wittig reaction and its modifications can be tuned to favor the formation of either (Z)- or (E)-dienes depending on the nature of the ylide and the reaction conditions. mdpi.com

More recent methodologies include a three-component reaction of allenes, aryl iodides, and diazo compounds, catalyzed by palladium, which can furnish 1,3-dienes as a single stereoisomer. mdpi.com Furthermore, dinickel catalysis has been shown to achieve highly selective dimerization-hydrocarbofunctionalization of internal alkynes, leading to the formation of challenging pentasubstituted 1,3-dienes. researchgate.net

The defined stereochemistry of this compound derivatives is crucial for their subsequent reactions, particularly pericyclic reactions. In the Diels-Alder reaction, a [4+2] cycloaddition, the diene must be in the s-cis conformation. The stereochemistry of the substituents on both the diene and the dienophile is retained in the resulting cyclohexene (B86901) product, making the stereoselective synthesis of the diene paramount.

Overview of Stereoselective Synthesis Methods for 1,3-Dienes
MethodTypical Catalyst/ReagentGeneral Stereochemical Outcome
Suzuki-Miyaura CouplingPalladium(II) complexesRetention of starting material stereochemistry
Julia-Kocienski OlefinationSulfone, basePredominantly (E)-configuration
Wittig ReactionPhosphonium (B103445) ylideTunable (E) or (Z) depending on conditions
Heck ReactionPalladium catalystStereoselective
Dimerization-HydrocarbofunctionalizationDinickel catalystHighly selective for polysubstituted dienes

Chiral Catalyst Design for Stereocontrol in this compound Transformations

Achieving enantioselectivity in reactions involving this compound and its derivatives requires the use of chiral catalysts. The design of these catalysts is a sophisticated field that aims to create a three-dimensional environment that favors the formation of one enantiomer over the other.

A significant challenge in asymmetric catalysis is the concurrent creation of nonadjacent stereocenters, such as in 1,3-relationships. nih.govresearchgate.net The increased distance between the forming chiral centers makes stereocontrol difficult. nih.gov Palladium-catalyzed asymmetric allenylic alkylation has been developed to create 1,3-stereocenters that unite a point chiral center with allenyl axial chirality, achieving high enantioselectivity (up to 98% ee) and good diastereoselectivity. nih.gov

For other transformations, chiral ligands are designed to coordinate with a metal center, which then activates the substrate. The ligand's structure directly influences the stereochemical outcome. One innovative approach involves using a C2-symmetric chiral diene itself as a ligand for a transition metal catalyst. For example, a norbornadiene derivative, (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene, has been successfully used as a ligand for rhodium-catalyzed asymmetric 1,4-additions of organoboron reagents to α,β-unsaturated ketones, yielding products with up to 99% enantioselectivity. organic-chemistry.org This demonstrates the principle of using chiral dienes to induce asymmetry in reactions of other prochiral molecules.

Other successful ligand designs include chiral phosphines. researchgate.net For instance, chiral sulfinamide monophosphines, known as Ming-Phos ligands, have been employed in gold-catalyzed cycloaddition reactions. researchgate.net Similarly, Sadphos ligands have shown potential in asymmetric catalysis. researchgate.net These ligands create a well-defined chiral pocket around the metal center, forcing the substrate to approach and react in a highly specific orientation, thus controlling the stereochemistry of the product. The development of photocatalysis has also introduced chiral thioureas and chiral pyridinium (B92312) catalysts for stereocontrolled photoreactions, although their application to 1,3-diene systems is an emerging area. nih.gov

Examples of Chiral Ligands for Stereocontrol
Ligand ClassSpecific ExampleMetalApplication
Chiral Diene(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-dieneRhodiumAsymmetric 1,4-addition
BiphosphineTrost LigandPalladiumAsymmetric allylic alkylation
Sulfinamide MonophosphineMing-PhosGold, NickelCycloadditions, Cross-Couplings
Biaryl PhosphineSadphosNickelAsymmetric Cross-Couplings

Catalysis in 1,3 Pentadiene Chemistry

Design and Synthesis of Catalysts for 1,3-Pentadiene (B166810) Reactions

The development of catalysts for this compound reactions is driven by the need for high selectivity and efficiency in processes such as polymerization, telomerization, and selective hydrogenation. A variety of catalytic systems have been designed and synthesized to meet these demands.

For the production of this compound from bio-based precursors, catalysts with tailored acid-base properties are crucial. For instance, an urchin-like Lanthanum Phosphate (B84403) (LaPO₄) catalyst has been developed for the dehydration of 2,3-pentanediol to this compound. researchgate.net This catalyst exhibits a remarkable self-regeneration capability, ensuring high stability and a yield of this compound as high as 61.5% at atmospheric pressure. The optimal performance is achieved with an acid/base ratio of 2.63, highlighting the importance of balancing acidic and basic sites.

In the realm of polymerization, cationic polymerization of this compound has been achieved using catalytic systems based on ethylaluminum sesquichloride and vanadium oxytrichloride. researchgate.net These catalysts produce poly-1,3-pentadiene with a microstructure composed mainly of 1,4-trans and 1,2-trans units.

Palladium-based catalysts are widely employed in C-C coupling reactions involving 1,3-dienes. For instance, the telomerization of this compound with primary alcohols has been successfully carried out using a homogeneous Pd(0) precursor complex with an N-heterocyclic carbene (IMes) ligand. nih.gov Furthermore, a range of palladium systems, including Pd(dba)₂/PPh₃, Pd(OAc)₂/PPh₃, and PdCl₂(PPh₃)₂, have proven effective for the synthesis of 1,3-dienes from allenes and organic halides. nih.gov

The following table summarizes some of the key catalysts designed for reactions involving this compound and its precursors.

CatalystReactantsProductKey FeaturesYield (%)
LaPO₄2,3-PentanediolThis compoundUrchin-like morphology, in-situ self-regeneration, optimized acid/base ratio (2.63)61.5
K–Ce/ZrSi1,4-Pentanediol (B150768)This compoundAcid-base synergistic effect, high selectivity against 1,4-pentadiene (B1346968) formation74.7
Ethylaluminum sesquichlorideThis compoundPoly-1,3-pentadieneCationic polymerization, produces 1,4-trans and 1,2-trans unitsHigh monomer conversion
Pd(IMes)(dvds)This compound, ButanolTelomerization productsHomogeneous Pd(0) complex with NHC ligandHigher conversion than with other alcohols
Pd(dba)₂/PPh₃1,1-Dimethylallene, p-BromoacetophenoneSubstituted 1,3-dieneEffective for a wide range of aryl and vinylic halidesGood to excellent

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions is fundamental to optimizing catalyst performance and product selectivity. For this compound, mechanistic studies have shed light on the intricate steps involved in its formation and subsequent transformations.

In the acid-base catalyzed dehydration of pentanediols to this compound, the reaction mechanism involves a synergistic interplay between acidic and basic sites. For the conversion of 1,4-pentanediol using a K–Ce/ZrSi catalyst, two parallel routes are proposed: direct dehydration and a dehydra-decyclization pathway. acs.orgbohrium.com The process begins with the activation and elimination of the hydroxyl group at the 4-position on the acid sites. The medium-strength Lewis acid sites and weak base sites work in concert to facilitate the elimination of the hydroxyl group and the corresponding β1-H, which effectively inhibits the formation of 1,4-pentadiene. acs.orgbohrium.com

The cationic polymerization of this compound initiated by systems like t-BuCl/TiCl₄ proceeds through a complex mechanism involving zwitterionic intermediates. researchgate.net The reaction kinetics are influenced by factors such as monomer concentration and temperature, with an observed induction period that increases at lower temperatures. A key challenge in this process is the deactivation of a significant portion of the active polymerization centers as the reaction progresses. researchgate.net

Mechanistic investigations into the palladium-catalyzed telomerization of 1,3-dienes have revealed the formation of bis-allyl monometallic intermediates. nih.gov This understanding has been instrumental in the development of more stable and active catalysts, such as those based on N-heterocyclic carbene (NHC) ligands.

A detailed mechanistic study of a related palladium-catalyzed C-H olefination reaction in the presence of an S,O-ligand provides a model for understanding similar transformations involving dienes. nih.gov Through the isolation and characterization of palladium complexes before and after C-H activation, it was determined that C-H activation is the rate-determining step. The study also suggests that the S,O-ligand facilitates the formation of cationic palladium species, which are key to the catalytic cycle. nih.gov

Homogeneous and Heterogeneous Catalysis

Both homogeneous and heterogeneous catalysis play significant roles in the chemistry of this compound, each offering distinct advantages and disadvantages.

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, are often characterized by high activity and selectivity due to the well-defined nature of their active sites. In the context of this compound, palladium-based homogeneous catalysts are extensively used for reactions like telomerization. nih.govrsc.orgresearchgate.net For example, Pd(0) complexes with N-heterocyclic carbene (NHC) ligands exhibit enhanced stability and activity in the telomerization of this compound with alcohols. nih.gov Similarly, palladium catalysts with phosphine ligands are highly active for the telomerization of 1,3-butadiene (B125203), a closely related diene. rsc.orgresearchgate.net However, a major drawback of homogeneous catalysts is the difficulty in separating them from the product mixture, which can lead to catalyst loss and product contamination.

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, offer the significant advantage of easy separation and recyclability. In the production of this compound from biomass-derived diols, solid acid-base catalysts like LaPO₄ and K–Ce/ZrSi are prime examples of effective heterogeneous systems. researchgate.netacs.orgbohrium.com These catalysts can be readily removed from the reaction mixture by filtration.

In some cases, the performance of heterogeneous catalysts can be lower than their homogeneous counterparts. For instance, in the tandem isomerization/telomerization of long-chain dienes, homogeneous ruthenium-based catalysts generally show higher isomerization conversion than their heterogeneous counterparts. nih.gov

Recent advances have also explored the concept of single-atom heterogeneous catalysis. For the selective hydrogenation of 1,3-butadiene, single gold atoms supported on zirconia (Au/ZrO₂) have shown high activity and selectivity towards butenes, avoiding the over-hydrogenation to butane that is common with traditional transition metal catalysts. lasphub.com This approach aims to mimic the high selectivity of homogeneous catalysts in a recyclable heterogeneous system.

The table below compares the key features of homogeneous and heterogeneous catalysis in the context of this compound and related diene chemistry.

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same phase as reactantsDifferent phase from reactants
Activity/Selectivity Generally high due to well-defined active sitesCan be high, but may be lower than homogeneous counterparts
Catalyst Separation Difficult, often requires complex processesEasy, typically by filtration
Recyclability ChallengingGenerally straightforward
Examples in Diene Chemistry Pd/NHC complexes for telomerization, Ru-based catalysts for isomerizationLaPO₄ for dehydration, K–Ce/ZrSi for dehydration, Au/ZrO₂ for selective hydrogenation

Organocatalysis and Metal-Organic Frameworks in Diene Transformations

In recent years, organocatalysis and the use of metal-organic frameworks (MOFs) have emerged as powerful strategies in catalysis, offering new possibilities for diene transformations.

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. mdpi.com This approach avoids the use of potentially toxic and expensive metals. While specific applications of organocatalysis directly to this compound are still emerging, the principles have been successfully applied to a wide range of organic transformations, including those relevant to diene chemistry. For example, 1,3-diamine-derived catalysts have been designed for asymmetric Mannich reactions of ketones, demonstrating the potential for creating complex chiral molecules from simple precursors. acs.org The cooperative action of primary and tertiary amine groups within these catalysts is crucial for their activity. acs.org

Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable porosity, and the potential for incorporating catalytically active sites make them highly attractive as heterogeneous catalysts. mdpi.comnih.gov

MOFs can be designed to have open metal sites that act as Lewis acids, or the organic linkers can be functionalized with catalytic groups. mdpi.comnih.gov For instance, MOFs have been successfully employed as solid catalysts for the Henry reaction, a C-C bond-forming reaction, where the active sites can be metal nodes, basic functional groups on the linkers, or a synergy between the two. mdpi.com The heterogeneous nature of MOF catalysts ensures their stability and reusability over multiple reaction cycles. mdpi.com

While the direct application of MOFs to this compound transformations is a developing area, their proven efficacy in related reactions, such as the Diels-Alder reaction of 1,3-cyclohexadiene (B119728), suggests significant potential. nih.gov The ability to create MOFs with precisely defined, isolated single active sites offers a promising avenue for achieving high selectivity in diene functionalization. nih.gov

Catalytic Systems for Sustainable Production of this compound

The transition towards a bio-based economy has spurred research into sustainable routes for producing valuable chemicals like this compound from renewable feedstocks. Catalysis is at the heart of these efforts, enabling the efficient conversion of biomass-derived molecules.

A prominent strategy for the sustainable production of this compound involves the catalytic dehydration of C5 diols, which can be obtained from sources like lignocellulosic biomass. Several catalytic systems have been developed for this purpose:

LaPO₄ Catalyst: An urchin-like LaPO₄ catalyst has demonstrated excellent performance in the dehydration of 2,3-pentanediol to this compound. researchgate.net This catalyst is not only efficient, affording a 61.5% yield, but also remarkably stable due to its ability to self-regenerate in-situ. researchgate.net

Ce/ZrSi and K–Ce/ZrSi Catalysts: Multifunctional Ce/ZrSi catalysts have been developed for the conversion of 1,4-pentanediol, derived from levulinic acid, to pentadiene with a yield of 77.5%. acs.org A synergistic effect between cerium and the zirconia-silica support was identified as being crucial for the reaction. Further modification with potassium (K–Ce/ZrSi) enhances the selectivity towards this compound (74.7% yield) by optimizing the acid-base properties and directing the reaction pathway away from the formation of 1,4-pentadiene. acs.orgbohrium.com

The table below provides an overview of catalytic systems for the sustainable production of this compound.

CatalystFeedstockProductKey FeaturesYield (%)
LaPO₄2,3-PentanediolThis compoundIn-situ self-regeneration, balanced acid-base sites61.5
Ce/ZrSi1,4-PentanediolPentadieneSynergistic effect between Ce and ZrSi77.5
K–Ce/ZrSi1,4-PentanediolThis compoundHigh selectivity due to optimized acid-base properties74.7

These examples underscore the critical role of catalyst design in developing economically viable and environmentally friendly processes for the production of this compound from renewable resources. The focus on heterogeneous, recyclable catalysts with tailored acid-base functionalities is a key trend in this field.

Computational and Theoretical Chemistry Studies of 1,3 Pentadiene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 1,3-pentadiene (B166810) at a molecular level. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of the molecule, which in turn dictates its reactivity.

Density Functional Theory (DFT) has become a widely used method for studying this compound due to its favorable balance of computational cost and accuracy. rsc.org Researchers have employed DFT to investigate various aspects of this compound's chemistry.

One prominent area of application is the study of Diels-Alder reactions. For instance, DFT calculations using the B3LYP functional and 6-311+G** basis set were performed to analyze the regioselectivity of the reaction between this compound and methyl acrylate (B77674). researchgate.net These calculations successfully located two synchronous transition structures corresponding to the formation of different regioisomers. researchgate.net The analysis indicated that these reactions have a normal electron demand (NED) character. researchgate.net Furthermore, DFT studies on the cycloaddition of this compound with dimethyl acetylenedicarboxylate (B1228247) have characterized competitive concerted and polar stepwise mechanisms. acs.org These studies found that while nonactivated 1,3-butadiene (B125203) favors the concerted path, substitutions can favor the stepwise mechanism. acs.org

The electronic structure of thiol-substituted (E)-1,3-pentadiene under an external electric field has also been analyzed using DFT. researchgate.net This study showed that as the applied electric field increases from zero to 0.26 VÅ⁻¹, the HOMO-LUMO gap (HLG) of the molecule decreases from 2.39 eV to 1.5 eV, indicating increased conductivity. researchgate.net The dipole moment was also observed to increase significantly from 0.02 debye to 10.96 debye. researchgate.net

DFT has also been applied to study reaction kinetics. In a study of H-atom abstraction from various organic molecules by methylperoxy (CH₃O₂) radicals, DFT calculations at the M06-2X/6-311++G(d,p) level were used to determine vibrational frequencies for rate constant calculations. acs.org This research highlighted that H-atom abstraction from this compound is remarkably fast compared to other functional groups. acs.org

Table 1: Selected DFT Studies on this compound and Related Reactions

Study Focus DFT Functional/Basis Set Key Findings
Diels-Alder Regioselectivity B3LYP/6-311+G** Located transition states for ortho and meta isomers; confirmed Normal Electron Demand character. researchgate.net
Cycloaddition Mechanism B3LYP/6-31G* Characterized both concerted and polar stepwise pathways with dimethyl acetylenedicarboxylate. acs.org
Effect of Electric Field DFT (unspecified) HOMO-LUMO gap decreases and dipole moment increases with rising electric field strength. researchgate.net

Beyond DFT, other high-level computational methods have provided deeper insights. Ab initio methods, which solve the electronic structure problem from first principles without empirical parameters, and Valence Bond (VB) theory, which offers a chemically intuitive picture of bonding, have been applied to this compound.

Ab initio calculations, including Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), have been essential for obtaining accurate energetic and structural data. nih.gov For example, in a comprehensive study of reactions on the Ċ₅H₉ potential energy surface, geometries were optimized at the ωB97XD/aug-cc-pVTZ level, while highly accurate single-point energies were calculated using CCSD(T)/aug-cc-pVTZ. nih.govresearchgate.net These high-level calculations are crucial for developing reliable kinetic models for combustion. nih.govacs.org In another study, MP2/6-31+G** calculations were found to perform well in predicting the proton affinities of species involved in the addition of HCl to this compound. nih.gov

Modern Valence Bond (VB) theory, particularly in its spin-coupled (SC) form, has been used to describe the electronic mechanism of pericyclic reactions. One study predicted an unusual mechanism for the researchgate.netacs.org hydrogen shift in (Z)-1,3-pentadiene using modern VB theory. liverpool.ac.uk SC theory provides a lucid picture of bond breaking and forming by tracking the evolution of nonorthogonal orbitals that resemble localized spˣ hybrids throughout the reaction. acs.org This approach offers a quantum-chemical vindication for the arrow-pushing formalisms used in organic chemistry. rsc.org

Molecular Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the potential energy surfaces (PES) of reactions involving this compound. This involves locating stationary points—reactants, products, intermediates, and, most importantly, transition states (TS)—that define the reaction pathway.

Detailed investigations of the Ċ₅H₉ PES, relevant to the combustion of this compound, have identified numerous minima and transition states. nih.govresearchgate.net For example, the reactions of Ċ₅H₉ radicals, formed from hydrogen atom addition to this compound, were studied theoretically. acs.org The geometries and frequencies of 63 PES minima and 88 transition states were optimized at the ωB97XD/aug-cc-pVTZ level. nih.gov This work revealed a highly complex PES with multiple wells and channels, underscoring the intricate reaction network involved. nih.govacs.org

The Diels-Alder reaction has been a frequent subject of such modeling. Studies have located the transition structures for the reaction of this compound with dienophiles like methyl acrylate and vinylboranes. researchgate.netarkat-usa.org For the reaction with methyl acrylate, DFT calculations found transition geometries with a very small degree of asynchronicity. researchgate.net In the reaction with dichlorovinylborane, a highly asynchronous transition structure was calculated, indicating a significant difference in the formation of the two new sigma bonds. arkat-usa.org

The addition of HCl to this compound has also been modeled. Transition structures for the protonation of this compound by one or two HCl molecules were located. nih.gov A combined quantum mechanical/molecular mechanics (QM/QM') approach with explicit solvent molecules was necessary to accurately model the reaction and predict the experimental product distribution. nih.gov This highlights the critical role of solvation dynamics in the reaction mechanism. nih.gov

Prediction of Regio- and Stereoselectivity

A key success of computational chemistry is its ability to predict and rationalize the selectivity of chemical reactions. For this compound, which is an unsymmetrical diene, reactions like the Diels-Alder cycloaddition present questions of regioselectivity (e.g., ortho vs. meta addition).

Computational studies on the Diels-Alder reaction between this compound and methyl acrylate have shown that the ortho regioisomer is the major product, a finding confirmed by energetic and electronic analyses. researchgate.net The regioselectivity in these reactions can be rationalized using concepts like local nucleophilicity indices. researchgate.net Similarly, in the reaction with substituted vinylboranes, B3LYP/6-31G* calculations correctly reproduced the lack of regioselectivity with dimethylvinylborane and the preferred meta orientation with vinyl-9-BBN. arkat-usa.org

Stereoselectivity (e.g., endo vs. exo) has also been addressed. In the Diels-Alder reaction of (E)-1,3-pentadiene, the observed endo-selectivities are explained by favorable secondary orbital overlaps. arkat-usa.org

In the case of HCl addition, implicit solvent models failed to account for the observed preponderance of the 1,2-addition product. nih.gov However, QM/QM' molecular dynamics trajectories in explicit solvent accurately predicted the experimental selectivity. nih.gov The study revealed that many protonation events lead to unsolvated ion pairs that rapidly collapse to the 1,2-product without reaching equilibrium solvation. nih.gov

Table 2: Computationally Predicted Selectivity in Reactions of this compound

Reaction Computational Method Predicted Selectivity Rationale/Key Finding
Diels-Alder with Methyl Acrylate DFT (B3LYP/6-311+G**) Ortho is the major product. researchgate.net Energetic and electronic approaches confirm ortho preference. researchgate.net
Diels-Alder with Vinyl-9-BBN DFT (B3LYP/6-31G*) Meta orientation is preferred. arkat-usa.org Calculation underestimated but correctly predicted the anomalous meta preference. arkat-usa.org

Thermochemical Properties and Kinetic Rate Constant Calculations

Theoretical methods are invaluable for calculating thermochemical properties (e.g., enthalpy of formation, entropy) and kinetic rate constants, especially for reactive species and reactions that are difficult to measure experimentally.

An extensive ab initio/Transition State Theory (TST) study was conducted on the reactions of Ċ₅H₉ species relevant to this compound combustion. nih.govacs.org Thermochemical properties for various C₅ species were calculated using the Master Equation System Solver (MESS). nih.govacs.org The study computed high-pressure limiting rate constants using conventional TST. nih.gov For example, it was found that hydrogen atom addition to the terminal carbon atoms of this compound, forming the resonantly stabilized 2,4-Ċ₅H₉ and 1,3-Ċ₅H₉ radicals, is more exothermic and has a lower energy barrier than addition to the internal carbons. nih.govacs.org

In a subsequent study, these calculations were extended to determine temperature- and pressure-dependent rate constants using RRKM theory with a Master Equation analysis over a temperature range of 300–2000 K and pressures from 0.01–100 atm. acs.org The resulting kinetic model, updated with these pressure-dependent rate constants, could accurately simulate experimental species concentration profiles. acs.org

Another study focused on the kinetics of H-atom abstraction from various fuels, including this compound, by the CH₃O₂ radical. acs.org Rate constants were calculated using TST with Eckart tunneling corrections over a temperature range of 298.15–2000 K, with single-point energies from QCISD(T)/CBS calculations. acs.org The results showed that abstraction from the allylic position in this compound is significantly faster than from alkanes, alkenes, and other functional groups. acs.org

Conformational Analysis using Computational Methods

The reactivity and physical properties of this compound are influenced by its conformational preferences, primarily the rotation around the central C-C single bond, leading to s-trans and s-cis conformers. Computational methods are well-suited to explore the potential energy landscape associated with this rotation.

A study combining MMX, MNDO, AM1, and ab initio molecular orbital calculations investigated the conformational behavior of methyl-substituted 1,3-dienes. cdnsciencepub.com For (E)-2-methyl-1,3-pentadiene, the s-trans conformer was found to be preferred, whereas the (Z)-isomer prefers twisted s-cis conformations in the gas phase. cdnsciencepub.com These computational findings were supported by synthetic photoelectron spectra derived from the calculated potential energy surfaces, which agreed well with experimental data. cdnsciencepub.com

In a DFT study of the cycloaddition of this compound systems with dimethyl acetylenedicarboxylate, a conformational analysis of the dienophile was crucial. acs.org It revealed that planar and perpendicular arrangements of the carboxylate groups have a decisive role in its reactivity, with the planar form favoring a concerted mechanism and the perpendicular form favoring a polar, stepwise mechanism. acs.org

Advanced Analytical Research Methodologies in 1,3 Pentadiene Systems

Spectroscopic Techniques for In-Situ Reaction Monitoring

In-situ spectroscopic techniques enable the real-time observation of chemical transformations as they occur, providing invaluable kinetic and mechanistic data without the need for sample extraction. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in its time-resolved variants, has emerged as a powerful tool. Novel approaches such as time-resolved diffusion NMR and time-resolved nonuniform sampling (TR-NUS) allow for the monitoring of average diffusion coefficients and individual products, respectively, even when resonance frequencies shift during a reaction researchgate.net. The synergy of flow NMR with Fourier-Transform Infrared (FTIR) spectroscopy, especially using Attenuated Total Reflection (ATR-IR), provides a comprehensive platform for on-line monitoring. This combination facilitates the quantitative analysis of reaction species and the conclusive determination of reaction intermediates and rate-determining steps in complex syntheses researchgate.net. The use of specific deuterium (B1214612) sources, such as C6D6, can also facilitate in-situ reaction monitoring via NMR in catalytic processes dokumen.pub.

Beyond NMR and FTIR, other spectroscopic methods contribute to in-situ monitoring. Electronic spectroscopy, which involves the absorption or emission of UV or visible light, is utilized for detecting organic reaction intermediates arising from electronic transitions scribd.com. Mid-Wave Infrared (MWIR) detectors have also been employed for the detection of compounds like 1,3-pentadiene (B166810), although considerations regarding cost and time consumption are noted nih.govresearchgate.net. Broadly, spectroscopic techniques such as Raman spectroscopy, Near-Infrared (NIR) spectroscopy, and Mass Spectrometry (MS) are instrumental in studying structure-function relationships and the mobility of chemical components within various systems researchgate.net.

Chromatographic Methods for Product and Isomer Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of products and isomers in complex mixtures involving this compound. Gas Chromatography (GC) is widely applied for the analysis of volatile and semi-volatile compounds ccsenet.org. Specific GC configurations, such as those employing Flame Ionization Detectors (FID) or Thermal Conductivity Detectors (TCD), are used for analyzing gas-phase products rsc.orgmdpi.com. For liquid samples, GC systems equipped with detectors like FID and coupled with Mass Spectrometry (GC-MS) are crucial for identifying intermediates and reaction products nih.govrsc.orgresearchgate.net. The SHRXI-5MS capillary column, for instance, is utilized in GC-MS for detailed identification rsc.org.

High-Performance Liquid Chromatography (HPLC) is employed for the separation of non-volatile or thermally labile compounds ccsenet.org. HPLC systems coupled with Photodiode Array Detectors (PDA) or Diode Array Detectors (DAD) are valuable for quantitative analysis and identifying compounds based on their UV-Vis spectra nih.govccsenet.orgrsc.org.

Advanced GC and GC-MS methods have been developed to address challenging separations, such as the estimation of trace-level conjugated dienes in complex matrices like gasoline. These methods often utilize very long columns, such as the 150-meter CPSIL PONA CB column, to achieve high resolution and separate various isomers of pentadienes and hexadienes, employing pure standards for calibration google.com. Analytical pyrolysis coupled with GC-MS (Py-GC-MS) is also used to analyze the composition of pyrolysis products, providing retention time data for compounds like this compound mdpi.com.

Table 1: Chromatographic Retention Time of this compound

CompoundTechniqueColumn TypeDetectorRetention Time (min)Reference
This compoundPy-GC-MSNot specifiedNot specified1.15 mdpi.com

Table 2: Chromatographic Systems for Analysis of this compound Related Compounds

TechniqueInstrument/ColumnDetector(s)Application AreaReference
GCShimadzu GC-2010 / DB-5FIDProduct analysis (liquid phase) rsc.org
GC-MSShimadzu GCMS-QP2010S / SHRXI-5MSMSIntermediate/product identification (liquid phase) rsc.org
GCShimadzu GC-8ATCDGas phase product analysis rsc.org
GCVarian GC (Star 3400 CX)FIDGas phase product analysis rsc.org
HPLCWaters Alliance 2695 / Agilent Zorbax SB-C18Photodiode array (PDA)Product analysis (liquid phase) rsc.org
GC/GC-MSNot specified / 150m CPSIL PONA CBNot specifiedEstimation of trace conjugated dienes in gasoline google.com

Development of Novel Characterization Methods for this compound Containing Materials

The characterization of materials that incorporate or are derived from this compound necessitates the development and application of sophisticated analytical methodologies. Advanced NMR techniques, such as time-resolved diffusion NMR and TR-NUS, offer potential for characterizing dynamic processes and structural evolution within polymeric materials or complex mixtures containing this compound researchgate.net. Hyphenated techniques, including GC-MS and HPLC-MS, are fundamental for identifying and quantifying the diverse components present in materials synthesized using this compound or in products of its reactions nih.govccsenet.orgrsc.orggoogle.com.

Furthermore, the development of specialized chromatographic methods, such as those employing ultra-long GC columns, enables the resolution of complex isomer distributions in hydrocarbon mixtures, which is critical for quality control and material property prediction google.com. Beyond chromatography and spectroscopy, fundamental techniques like X-ray crystallography and standard NMR spectroscopy remain vital for elucidating the precise molecular structures of compounds and materials related to this compound biosynth.com. The continuous advancement in these analytical tools allows for a deeper understanding of the behavior and properties of this compound-containing systems.

Compound List:

this compound

Sorbic acid (2,4-hexadienoic acid)

Styrene (B11656) (St)

1,1-diphenylethylene (B42955) (DPE)

Butadiene (BD)

Isoprene (B109036) (IP)

Dimethyl fumarate (B1241708)

3-pentadienal

Hydrogen fluoride (B91410)

Hydrogen chloride

Benzene

Toluene (B28343)

Xylene

Kerosene

Acetaldehyde

Formaldehyde

Acrolein

Ketene

Methyl-ketene

Furan

1,3-cyclopentadiene

Dodecane

Isoprene (standard)

t-1,3-pentadiene

3-methyl-1,3-pentadiene (B1617704)

2,4-dimethyl-1,3-pentadiene (B89641)

1,3-hexadiene (B165228)

2,4-hexadiene (B1165886)

1,3-cyclohexadiene (B119728)

1,3-octadiene (B86258)

1,3-cyclooctadiene (B162279)

1,3-cyclodiene

N-(2-Aziridinyl)ethanamine

Cyclohexanone

Nonanal

3-pentadiene

Applications of 1,3 Pentadiene in Advanced Materials Research

Research into Polymeric Materials with Controlled Microstructures

The polymerization of 1,3-pentadiene (B166810) is a significant area of research, focusing on the precise control of the polymer's microstructure to tailor its physical properties. The presence of an asymmetric carbon atom in each 1,4-addition unit means that polypentadiene can exhibit multiple forms of stereoisomerism, including isotactic, syndiotactic, and atactic structures, which is a level of complexity not seen in polymers like polybutadiene (B167195) or polyisoprene. giulionatta.it This allows for the synthesis of polymers with highly specific and desirable characteristics, such as novel thermoplastic elastomers. researchgate.net

Living anionic polymerization and Ziegler-Natta catalysis are the primary methods explored for achieving this microstructural control. Anionic polymerization, particularly of the (E)-isomer using organolithium initiators, has been shown to be a "living" process, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (Đ ≤ 1.15). researchgate.netresearchgate.netrsc.org The microstructure of the resulting polypentadiene is highly sensitive to reaction conditions. For instance, in nonpolar solvents, the trans-1,4 structure is predominant. researchgate.net The addition of polar solvents or additives like tetrahydrofuran (B95107) (THF) can significantly alter the isomeric units and diad sequence distributions. researchgate.netrsc.org

Ziegler-Natta catalysts offer another powerful route to stereospecific polymerization. Research has demonstrated that the choice of catalyst system and the specific isomer of this compound dramatically influences the resulting polymer's structure. For example, soluble catalyst systems like CpTiCl₃/methylaluminoxane (B55162) (MAO) have been used to polymerize the (Z)-isomer of this compound. acs.org The polymerization temperature with this system has a remarkable effect: at room temperature, it produces a predominantly cis-1,4 isotactic polymer, while at lower temperatures (<0 °C), it yields a polymer with a 1,2-syndiotactic structure. acs.org Similarly, different crystalline polymers can be obtained from the trans-isomer; homogeneous systems with an aluminum alkyl chloride and a cobalt compound yield an isotactic cis-1,4 polymer, whereas systems with an aluminum trialkyl and a titanium alkoxide produce a syndiotactic cis-1,4 polymer. giulionatta.it

Catalyst System / InitiatorMonomer IsomerKey FindingResulting Microstructure
n-Butyllithium (in nonpolar solvent)(E)-1,3-PentadieneDemonstrates living polymerization characteristics, allowing for controlled molecular weight and narrow distribution (Đ ≤ 1.15). researchgate.netresearchgate.netrsc.orgPredominantly trans-1,4 and 1,2-addition units. researchgate.net
CpTiCl₃/MAO(Z)-1,3-PentadienePolymer structure is highly dependent on temperature. acs.orgcis-1,4 isotactic structure at room temperature; 1,2-syndiotactic structure at <0°C. acs.org
Aluminum alkyl chloride + Cobalt compoundtrans-1,3-PentadieneProduces a crystalline, isotactic polymer. giulionatta.itcis-1,4 isotactic. giulionatta.it
Aluminum trialkyl + Titanium alkoxidetrans-1,3-PentadieneProduces a crystalline, syndiotactic polymer. giulionatta.itcis-1,4 syndiotactic. giulionatta.it

Precursors for Complex Molecule Synthesis in Organic Chemistry

The conjugated diene structure of this compound makes it a valuable precursor in organic synthesis, particularly in reactions that build complex molecular frameworks. vaia.com Its most notable application in this context is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms a six-membered ring from a diene and a dienophile (a species with a double or triple bond). pressbooks.pub This reaction is highly stereoselective and provides an efficient route to cyclic compounds, which are foundational structures in many natural products and pharmaceuticals. numberanalytics.comiitk.ac.in

This compound readily participates in Diels-Alder reactions because its conjugated system allows it to adopt the necessary s-cis conformation for the reaction to proceed. vaia.com It can react with various dienophiles to create substituted cyclohexene (B86901) derivatives. For example, the reaction between this compound and maleic anhydride (B1165640) yields 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. numberanalytics.com This ability to easily form six-membered rings is a fundamental tool for chemists using retrosynthetic analysis to plan the synthesis of complex target molecules. numberanalytics.com Furthermore, the resulting cyclic compounds can be subjected to further reactions, such as dehydrogenation, to produce aromatic compounds. google.com The versatility of this compound and its derivatives as building blocks is a cornerstone of modern organic synthesis. ontosight.aiontosight.ai

Reaction TypeReactantsProduct TypeSignificance
Diels-Alder ReactionThis compound (diene) + Maleic Anhydride (dienophile)Substituted cyclohexene derivative (4-Methyl-1,2,3,6-tetrahydrophthalic anhydride). numberanalytics.comEfficient construction of six-membered rings, a key step in synthesizing complex molecules. pressbooks.pubnumberanalytics.com
Diels-Alder / DehydrogenationThis compound (diene) + Unsaturated CompoundAromatic compounds. google.comProvides a synthetic route from aliphatic precursors to stable aromatic rings. google.com
Transfer Dehydrogenation / Diels-AlderPentane/Pentene (precursor) with Ethylene (acceptor)3-Methylcyclohexene and Toluene (B28343). acs.orgIn situ formation of this compound followed by immediate cycloaddition demonstrates a streamlined synthesis of cyclic and aromatic compounds from simple alkanes. acs.org

Role in Specialty Chemical Development

This compound is a foundational material in the production of a wide array of specialty chemicals, impacting industries from adhesives and coatings to synthetic rubber. marketpublishers.com Its versatility allows it to be used as a monomer or comonomer in polymerization reactions to create materials with customized properties like enhanced adhesion, durability, and elasticity. marketpublishers.com

A primary application is in the manufacturing of adhesives and sealants. marketpublishers.com Through copolymerization with other monomers such as isoprene (B109036) or styrene (B11656), this compound is used to create tackifying resins. marketpublishers.com These resins are crucial components that improve the stickiness and bonding strength of adhesives used in demanding applications like packaging, construction, and automotive assembly. market.usmarketpublishers.com

In the realm of coatings and specialty resins, this compound is reacted with other monomers to form resins that exhibit excellent chemical resistance, adhesion, and gloss retention. marketpublishers.com These properties make them highly suitable for protective coatings, including automotive finishes and industrial equipment paints, where durability against harsh environmental conditions is critical. marketpublishers.comdataintelo.com The main chain of these petroleum resins is typically an aliphatic hydrocarbon structure, contributing to water and chemical resistance. google.com

Furthermore, this compound serves as a valuable monomer in the synthesis of synthetic rubbers and thermoplastic elastomers. marketpublishers.com Its copolymerization with monomers like butadiene and styrene allows manufacturers to engineer polymers with specific performance characteristics, including tailored elasticity, thermal resistance, and durability, for use in products such as tires and footwear. marketpublishers.com

Specialty Chemical / MaterialRole of this compoundKey Applications
Tackifying ResinsUsed as a comonomer (e.g., with styrene or isoprene) in copolymerization. marketpublishers.comEnhances stickiness and binding properties of adhesives and sealants for packaging, construction, and automotive uses. market.usmarketpublishers.com
Specialty Resins & CoatingsActs as a monomer in resin synthesis. marketpublishers.comProvides chemical resistance, adhesion, and durability to protective coatings, automotive finishes, and industrial paints. marketpublishers.comdataintelo.com
Synthetic Rubbers & Thermoplastic ElastomersServes as a monomer or comonomer (e.g., with butadiene or styrene). marketpublishers.comCreates polymers with customized elasticity, durability, and thermal resistance for tires, footwear, and other consumer goods. marketpublishers.com
Pharmaceutical IntermediatesUsed as a building block in the synthesis of various medicinal compounds. market.usdataintelo.comServes as a precursor in the development and formulation of new drugs. dataintelo.com

Environmental and Green Chemistry Research Associated with 1,3 Pentadiene

Research on Chemical Transformation and Degradation Pathways in Environmental Contexts

1,3-Pentadiene (B166810) readily undergoes photooxidation in the atmosphere, primarily through reactions with hydroxyl radicals and ozone, leading to its rapid degradation and limiting its environmental persistence. nih.govgoogle.comresearchgate.netThe estimated atmospheric half-life due to reaction with hydroxyl radicals is approximately 3.7 hours, with a rate constant of 1.01 x 10⁻¹⁰ cm³/molecule·sec at 24 °C. google.comReaction with ozone results in an estimated atmospheric half-life of about 5 hours, based on a rate constant of 5.26 x 10⁻¹⁷ cm³/molecule·sec. google.comThese reactions are considered significant removal pathways for this compound in the troposphere. google.comThe photooxidation of this compound can also produce mutagens, similar to other dienes, exhibiting intermediate mutagenic potencies compared to other VOCs. sci-hub.semdpi.com While specific data on the biodegradation of this compound is limited, studies on similar compounds like 1,3-butadiene (B125203) suggest that biodegradation is likely to occur in aquatic systems, with reported half-lives of 7 days (aerobic) and 28 days (anaerobic). google.comMicroorganisms such as Pseudomonas putida ML 2 have demonstrated the ability to biodegrade related acyclic dienes like piperylene (an isomer of this compound). rsc.orgAlthough physicochemical degradation of related dienes can be inefficient, biodegradation offers a potentially safer and more effective abatement approach. rsc.org

The thermal decomposition of this compound has been investigated under various conditions. rsc.orgresearchgate.netKey products identified from its thermal decomposition include 1,3-cyclopentadiene and hydrogen. rsc.orgAdditionally, smaller amounts of various unsaturated C2-C6 olefins, di-olefins, and alkynes are formed. rsc.orgAt higher temperatures (e.g., 923 K), aromatic compounds such as benzene, toluene (B28343), styrene (B11656), indene, and naphthalene (B1677914) have been detected. rsc.orgStudies using very low-pressure pyrolysis (VLPP) have examined the unimolecular decomposition of cis- and trans-1,3-pentadiene at temperatures ranging from 1002 to 1235 K. researchgate.netThis compound can also be a product of the thermal decomposition of other organic compounds, such as methylcyclohexane (B89554) and Hydroxy Terminated Poly-Butadiene (HTPB), where it is identified as a major fragment product, suggesting radical decomposition pathways are involved. dataintelo.commdpi.comCo-pyrolysis studies of this compound with other hydrocarbons indicate complex interactions, where the decomposition of one hydrocarbon can influence the decomposition rate of another through competition for radical species. mit.edu

Sustainable Production Methods from Renewable Sources

While traditionally produced from petrochemical sources like naphtha steam cracking, there is significant research into sustainable, biomass-derived routes for this compound production due to growing environmental concerns and the shift towards renewable resources. google.comdataintelo.com

Green Solvents and Reaction Media Research relevant to this compound Chemistry

The development of green solvents and reaction media is crucial for making chemical processes, including those involving dienes like this compound, more sustainable. nih.govroyalsocietypublishing.orgd-nb.inforesearchgate.netSupercritical carbon dioxide (scCO₂) is recognized as an environmentally benign solvent and has been explored for Diels-Alder reactions, which are relevant to this compound chemistry. nih.govrsc.orgacs.orgacs.orgresearchgate.netStudies indicate that scCO₂ can effectively mediate these reactions, with rates comparable to or exceeding those in conventional organic solvents like diethyl ether. rsc.orgacs.orgacs.orgThe reaction kinetics in scCO₂ can be influenced by pressure and density, particularly near the solvent's critical point. mit.eduacs.orgacs.orgOther green solvent options investigated include bio-based solvents such as glycerol (B35011) and gluconic acid, polyethylene (B3416737) glycol (PEG), deep eutectic solvents (DESs), and water. nih.govd-nb.inforesearchgate.netresearchgate.netIonic liquids (ILs) are also considered green solvents due to their low volatility and potential for recyclability. nih.govroyalsocietypublishing.orgacs.orgSolvents that can be reversibly degraded or separated based on temperature, such as piperylene sulfone (formed from SO₂ and trans-1,3-pentadiene), offer potential for facile separation and recycling, enhancing process sustainability. cinz.nzThe selection of appropriate green solvents can significantly impact reaction selectivity and efficiency, often surpassing the performance of traditional organic solvents. nih.govresearchgate.net

Mitigation Strategies in Industrial Processes

Mitigation strategies in industrial processes aim to reduce volatile organic compound (VOC) emissions, including those from this compound. obera.frA fundamental approach involves optimizing industrial processes to minimize VOC generation and release. obera.frnumberanalytics.comsap.comnumberanalytics.comThis includes improving process parameters, enhancing energy efficiency, minimizing waste, and implementing leak detection and repair programs for equipment. obera.frnumberanalytics.comnumberanalytics.comCost-benefit analysis can guide process optimization efforts, leading to both economic savings and reduced environmental impact. numberanalytics.comnumberanalytics.comVarious technologies are employed for VOC abatement, such as UV photolysis, which can achieve significant removal efficiencies (60-80%) for VOCs like this compound, although its effectiveness can decrease at high concentrations. mdpi.comLow profile air stripping is another effective method for removing VOCs from water streams. waterrf.orgStrategies also include substituting products with lower VOC content where possible and capturing emissions at the source for subsequent treatment before release. obera.frThe adoption of eco-friendly production methods, such as utilizing bio-based feedstocks and energy-efficient technologies, is crucial for reducing the carbon footprint and improving waste management in the production of this compound. dataintelo.commarket.usAdherence to emission regulations and the implementation of air quality monitoring systems are essential for managing industrial VOC emissions effectively. obera.fr

Data Tables

Table 1: Photooxidation Half-lives of this compound

Reaction TypeReactantHalf-life (hours)Reference
Hydroxyl Radical ReactionThis compound~3.7 google.com
Ozone ReactionThis compound~5 google.com

Table 2: Products of this compound Thermal Decomposition

Temperature ConditionMajor ProductsMinor ProductsHigh-Temperature Products (>923 K)Reference
General Decomposition1,3-Cyclopentadiene, HydrogenC2-C6 olefins, di-olefins, alkynesN/A rsc.org
High TemperatureN/AN/ABenzene, Toluene, Styrene, Indene, Naphthalene rsc.org

Table 3: Sustainable Production Routes for this compound

FeedstockKey Intermediate(s)Catalyst/MethodReported Yield/SelectivityReference(s)
Xylitol (B92547)2,4-pentadien-1-ol, 1-formateFormic acid (deoxydehydration), Pd/C (deoxygenation)~51.8% (overall carbon yield) google.commdpi.comrsc.org
Furfural (B47365)Methylfuran, MethyltetrahydrofuranHydrogenolysis, Hydrogenation, Dehydration~30% google.com
2-Methyltetrahydrofuran (B130290) (2-MTHF)N/ARing-opening & dehydration (e.g., Borosilicate catalysts)Up to ~86% researchgate.net
1,4-Pentanediol (B150768)N/AMultifunctional Ce/ZrSi catalyst77.5% (pentadiene) sci-hub.se
2,3-Pentandione2,3-PentandiolLaPO4 catalyst (dehydration)61.5% researchgate.netx-mol.com

**Table 4:

Future Research Directions and Emerging Challenges in 1,3 Pentadiene Chemistry

Exploration of Novel Synthetic Routes and Catalysts

The efficient and selective synthesis of 1,3-pentadiene (B166810) remains an active area of research, driven by the need for sustainable and cost-effective production methods. Current industrial production primarily relies on C₅ hydrocarbon fractions from naphtha cracking, a petrochemical-based route market.us. Future research aims to develop novel catalytic systems and synthetic pathways that offer improved selectivity, higher yields, and reduced environmental impact.

One promising avenue involves the catalytic conversion of biomass-derived feedstocks. For instance, research is exploring the dehydration of biomass-derived intermediates like 2-methyltetrahydrofuran (B130290) (2-MTHF) over solid acid catalysts, such as modified K–Ce/ZrSi catalysts, to produce this compound with high selectivity researchgate.netwisc.eduacs.org. Challenges in this area include catalyst deactivation due to coke deposition and the need to optimize reaction conditions for sustained high yields mdpi.com. Another approach involves the conversion of furfural (B47365) to 1,4-pentanediol (B150768), which can then be catalytically converted to this compound, with recent work focusing on acid-base coupling catalysts to enhance selectivity researchgate.net.

The development of new catalysts is crucial for achieving precise control over reaction pathways. Research into heterogeneous catalysts, including those with synergistic acid-base sites, is essential for directing reactions towards specific diene isomers and minimizing by-product formation acs.org. Furthermore, exploring organocatalysis and novel transition metal complexes for selective transformations could unlock new synthetic routes, although challenges remain in achieving broad substrate scope and high enantioselectivity nih.govacs.org.

Catalyst Type / ApproachTarget Reaction/FeedstockKey Research Focus / ChallengePotential Advantages
Solid Acid CatalystsBiomass-derived 2-MTHFImproving catalyst stability, reducing coke formation, enhancing this compound selectivity wisc.edumdpi.comSustainable feedstock, potential for continuous processes
Acid-Base Bifunctional1,4-PentanediolSynergistic effects for selective dehydration, minimizing 1,4-pentadiene (B1346968) formation acs.orgHigh selectivity, direct conversion
Transition Metal ComplexesVarious diene functionalizationsRegio- and enantioselectivity, substrate scope, catalyst sustainability nih.govacs.orgAccess to complex molecules, novel reactivity
Novel Catalytic SystemsPetrochemical C₅ fractionsEnhanced selectivity, energy efficiencyImproved yield from existing streams

Deeper Mechanistic Understanding of Complex Reactions

Understanding the intricate mechanisms of reactions involving this compound is vital for optimizing existing processes and designing new ones. Complex reactions, such as polymerization, cycloadditions, and functionalization, often involve multiple competing pathways, intermediates, and transition states. Future research will focus on elucidating these mechanisms with greater precision.

In polymerization, the control of monomer sequences and microstructure is a significant challenge. For example, living anionic terpolymerization of this compound with styrene (B11656) and 1,1-diphenylethylene (B42955) allows for the synthesis of well-defined terpolymers with tunable properties, but understanding the "ABC-X" mechanism and the influence of monomer sequence distribution on material properties is an ongoing area of study mdpi.comresearchgate.net. Research into the cationic polymerization of this compound, for instance, requires a deeper understanding of side reactions and precise control over molecular characteristics researchgate.net.

Mechanistic studies using advanced computational methods, such as quantum mechanics/molecular dynamics (QM/QM') simulations, are crucial for accurately predicting reaction selectivity, especially in complex systems where solvation dynamics plays a critical role, as seen in the addition of HCl to this compound nih.gov. Furthermore, detailed kinetic modeling and flux analyses are needed to identify key reaction pathways and intermediates in processes like thermal decomposition or oxidation researchgate.net. The development of more comprehensive chemical kinetic models for dienes, validated by experimental data, will be essential for predicting and controlling reaction outcomes.

Reaction TypeKey Mechanistic Questions / ChallengesResearch MethodologiesPotential Impact
PolymerizationMonomer sequence control, microstructure, stereospecificity mdpi.comresearchgate.netacs.orgmdpi.comLiving anionic polymerization, cationic polymerization, detailed NMR analysis mdpi.comresearchgate.netacs.orgmdpi.comTailored polymer properties, advanced materials
CycloadditionsTransition state structures, ambimodal pathways, regioselectivity sci-hub.seQuantum mechanics, molecular dynamics simulations, experimental studies sci-hub.seUnderstanding complex reaction networks, designing selective reactions
Acid AdditionSolvation dynamics, gating effects, ion-pair intermediate behavior nih.govQM/QM' simulations, explicit solvent models, kinetic studies nih.govAccurate prediction of product selectivity, mechanistic insights for carbocation chemistry
Thermal Decomposition/OxidationReaction pathways, intermediate identification, kinetic modeling researchgate.netJet-stirred reactors, mass spectrometry, theoretical modeling researchgate.netImproved understanding of combustion and decomposition processes

Development of Advanced Materials with Tunable Properties

This compound serves as a monomer for creating polymers and advanced materials with tailored properties. Future research will focus on leveraging its structure to engineer materials with specific mechanical, thermal, and optical characteristics. The ability to control monomer sequencing and architecture is key to achieving these tunable properties.

An exciting area of development is the synthesis of terpolymers, such as those derived from this compound, styrene, and 1,1-diphenylethylene, which can offer a combination of desirable properties that individual copolymers might lack mdpi.comresearchgate.net. By precisely controlling the composition and sequence distribution, researchers aim to create materials with enhanced glass transition temperatures (Tg), improved mechanical strength, and reduced brittleness mdpi.com. For instance, combining alternating copolymers of this compound with styrene and diphenylethylene could lead to novel polymeric materials with tunable thermal and mechanical properties mdpi.com.

Research is also exploring the potential of poly(this compound) in elastomer applications, aiming to enhance properties such as elasticity and wear resistance github.commdpi.com. The challenge lies in precisely controlling the polymerization process to achieve desired molecular weights, architectures, and microstructures. Furthermore, the integration of this compound into functional materials for applications in organic electronics or as precursors for advanced carbon materials is an emerging frontier, requiring careful design of polymerization and processing techniques sigmaaldrich.commpg.de.

Material Type / ApplicationKey Monomers / PrecursorsTargeted Tunable PropertiesEmerging Research Focus / Challenges
TerpolymersThis compound, Styrene, DPETg, mechanical strength, brittleness, composition control mdpi.comresearchgate.netPrecise sequence control, understanding structure-property relationships
ElastomersThis compoundElasticity, wear resistance, thermal stability github.commdpi.comControlled polymerization, microstructure engineering
Functional PolymersThis compoundElectrical conductivity, optical properties sigmaaldrich.comSynthesis of conjugated polymers, integration into devices
Carbonaceous MaterialsPolymers derived from this compoundLow-temperature synthesis, heteroatom content, morphology mpg.dePrecursor design, controlled carbonization

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The application of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming chemical research, offering powerful tools for predicting reaction outcomes, optimizing synthesis conditions, and accelerating the discovery of new chemical pathways. For this compound chemistry, AI/ML can play a significant role in overcoming challenges related to selectivity, yield, and mechanistic understanding.

Furthermore, ML can be used to predict kinetic parameters and reaction rates, which is crucial for optimizing industrial processes involving this compound ijsea.comijnc.ir. By analyzing molecular descriptors and reaction conditions, ML models can capture non-linear relationships that influence reaction behavior ijsea.com. Integrating AI with quantum chemical calculations can further enhance predictive accuracy, providing a synergistic approach to understanding reaction barriers and transition states ijsea.comijnc.ir. Future research will focus on developing more robust and generalizable AI models tailored for diene chemistry, enabling faster discovery and optimization of this compound-based processes.

AI/ML Application AreaSpecific Tasks for this compound ChemistryKey AI/ML TechniquesChallengesFuture Directions
Reaction PredictionPredicting product selectivity and yieldGNNs, Transformers, Deep Learning mi-6.co.jpijsea.comijnc.irData scarcity, model interpretability, generalization across diverse reactionsDeveloping specialized models for diene reactivity, incorporating domain knowledge
RetrosynthesisDesigning synthetic routes for this compoundRule-based, Template-free models mi-6.co.jpengineering.org.cnIdentifying novel pathways, optimizing multi-step synthesesIntegrating AI with experimental feedback loops, predicting reaction feasibility and safety
Kinetic ModelingPredicting reaction rates and mechanismsRandom Forests, Neural Networks, GNNs ijsea.comijnc.irCapturing complex non-linear relationships, understanding transition statesAccelerating mechanistic studies, real-time process optimization
Catalyst DesignIdentifying optimal catalystsML-driven descriptor analysisPredicting catalyst performance, exploring vast chemical spaceHigh-throughput screening of catalysts, inverse design approaches

Expanding Renewable Sourcing and Circular Economy Initiatives

The shift towards a sustainable chemical industry necessitates the development of renewable sourcing strategies for key chemicals like this compound. Future research will focus on bio-based production pathways and integrating this compound into circular economy models.

Integrating this compound into circular economy principles involves exploring its potential for recycling and upcycling, as well as developing bio-based production methods that minimize waste. Research into the biological production of conjugated alkenes, while currently focused on other compounds, highlights the potential for microbial fermentation routes for dienes in the future acs.org. As the chemical industry moves towards greater sustainability, the development of efficient bio-based synthesis pathways and the incorporation of this compound into closed-loop systems will be critical.

Renewable Sourcing StrategyFeedstock / PathwayKey Research Focus / ChallengePotential Benefits
Biomass ConversionXylitol (B92547)Two-step synthesis (deoxydehydration, deoxygenation), catalyst optimization, yield improvement mdpi.comSustainable, non-petrochemical source, reduced carbon footprint
Biomass Conversion2-MTHF (from furfural/levulinic acid)Dehydration catalysts, stability, selectivity, managing coke deposition wisc.edumdpi.comUtilizes readily available biomass intermediates, potential for continuous processes
Biomass Conversion1,4-Pentanediol (from furfural)Acid-base catalysis for selective dehydration, minimizing by-products researchgate.netacs.orgDirect conversion, high selectivity
Microbial ProductionSugars / Glycerol (B35011)Metabolic engineering, pathway optimization, yield enhancement (long-term potential) acs.orgchemmethod.comFully renewable, potentially low-cost production, reduced environmental impact
Circular Economy IntegrationPolymer Recycling / UpcyclingDeveloping efficient depolymerization or chemical recycling methods for this compound polymersResource conservation, waste reduction, closed-loop material cycles

Compound Name List

this compound

1,3-Butadiene (B125203)

Isoprene (B109036) (2-methyl-1,3-butadiene)

Styrene

1,1-Diphenylethylene (DPE)

2,3-dimethyl-1,3-butadiene (B165502) (DMBD)

1,3-cyclohexadiene (B119728) (CHD)

2-methyltetrahydrofuran (2-MTHF)

Xylitol

Furfural

Levulinic acid

1,4-Pentanediol

3-methyl-1,3-pentadiene (B1617704)

1,4-Pentadiene

2-Pentene

1-Pentene

Pentane

Propylene

Ethylene

Toluene (B28343)

3-Methylcyclohexene

Q & A

Q. What are the primary synthetic routes for 1,3-pentadiene, and how do their efficiencies compare?

  • Methodological Answer : this compound is synthesized via:
  • Catalytic cracking of naphtha : The dominant industrial method, yielding this compound as a by-product of ethylene production .
  • Acid-catalyzed decarboxylation of parasorbic acid : A renewable approach using Amberlyst®-70 catalyst, achieving ~12% conversion under inert conditions (300 psi He, THF-H₂O solvent). Gas-phase analysis confirms this compound and CO₂ as products .
  • Comparison : While catalytic cracking offers scalability, decarboxylation provides a sustainable alternative but requires optimization for higher yields.

Q. How do conformational isomers (s-cis vs. s-trans) of this compound influence thermodynamic stability?

  • Methodological Answer :
  • The s-trans conformation is more stable due to reduced steric hindrance between terminal groups. In contrast, the s-cis conformation experiences destabilizing van der Waals repulsions between adjacent hydrogen atoms .
  • Stability is further quantified via molecular orbital analysis, where conjugation in the s-trans form lowers energy by ~7 kcal/mol compared to non-conjugated isomers like 1,4-pentadiene .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Avoid long-term storage due to degradation risks. Use inert atmospheres and monitor for polymerization or oxidation .
  • Disposal : Follow federal/state regulations for hydrocarbon waste. Qualified personnel must use protective equipment (e.g., respirators, gloves) during disposal .

Advanced Research Questions

Q. How do stereoisomers (E/Z) of this compound affect polymerization mechanisms and microstructure control?

  • Methodological Answer :
  • Living anionic polymerization of (E)-1,3-pentadiene yields polymers with narrow molecular weight distributions (Đ = 1.05–1.19). Microstructure (cis/trans-1,4 or 3,4 units) is tunable via initiators and solvents .
  • Challenges : (Z)-isomers exhibit lower reactivity in anionic systems, favoring coordination or cationic polymerization for stereoregularity .

Q. What experimental challenges arise in distinguishing this compound isomers using GC/MS?

  • Methodological Answer :
  • Key ions : (Z)-1,3-pentadiene shows a dominant m/z 67 peak, while (E)-isomers and impurities align with m/z 38. Retention times and fragmentation patterns must be cross-validated with pure standards .
  • Confounding factors : Co-elution with cyclopentene or codimers (e.g., in industrial mixtures) requires advanced column separation or tandem MS .

Q. How do catalysts like nitric oxide (NO) and iodine influence the isomerization kinetics of this compound?

  • Methodological Answer :
  • NO catalysis : Proceeds via radical intermediates, with rate-limiting single-bond rotation (log k = 11.5 - 5.3/θ sec⁻¹ at 126–326°C). Minimal side reactions ensure clean cis-trans interconversion .
  • Iodine catalysis : Forms stable radical intermediates but risks diiodide byproducts and polymerization below 200°C. Requires rigorous temperature control .

Key Research Gaps

  • Microbial synthesis : Genetic engineering of yeast for this compound production remains underexplored .
  • Atmospheric reactivity : OH radical reactions with this compound isomers need kinetic studies at combustion-relevant temperatures (>800 K) .

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Feasible Synthetic Routes

Reactant of Route 1
1,3-Pentadiene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.